molecular formula C14H12N2O3 B6598290 Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- CAS No. 89846-77-5

Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-

Cat. No.: B6598290
CAS No.: 89846-77-5
M. Wt: 256.26 g/mol
InChI Key: CRSYKZZUXKPAFM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- (CAS 89846-77-5) is a benzoic acid derivative featuring a 4-aminophenyl carbamoyl substituent at the para position. Its IUPAC name is 4-[(4-aminophenyl)carbamoyl]benzoic acid, and it is structurally characterized by a planar aromatic system with hydrogen-bonding capabilities from both the carboxylic acid and primary amine groups. This compound is primarily utilized in research settings, with applications in pharmaceutical development and organic synthesis due to its bifunctional reactivity (carboxylic acid and aromatic amine) .

Properties

IUPAC Name

4-[(4-aminophenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSYKZZUXKPAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349139
Record name benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89846-77-5
Record name 4-[[(4-Aminophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89846-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves coupling 4-aminobenzoic acid with 4-aminophenylamine using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This method activates the carboxylic acid group of 4-aminobenzoic acid, enabling nucleophilic attack by the amine group of 4-aminophenylamine.

Procedure :

  • Activation : 4-Aminobenzoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the active ester intermediate.

  • Coupling : 4-Aminophenylamine (1.05 equiv) is introduced, and the reaction is stirred at 25°C for 12–18 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with dilute HCl (to remove unreacted amine) and saturated NaHCO3 (to neutralize excess acid), then purified via recrystallization from ethanol/water.

Key Data :

ParameterValue
Yield68–75%
Reaction Time12–18 hours
ByproductsUrea derivatives (≤5%)

This method is favored for its simplicity and compatibility with sensitive functional groups, though yields may vary due to competing side reactions.

Acid Chloride Intermediate Route

Synthesis via Acyl Chloride

Converting 4-aminobenzoic acid to its corresponding acid chloride prior to amide formation enhances reactivity, particularly for sterically hindered amines.

Procedure :

  • Chlorination : 4-Aminobenzoic acid is treated with thionyl chloride (SOCl2) at reflux (70°C) for 3 hours, yielding 4-aminobenzoyl chloride.

  • Amidation : The acid chloride is slowly added to a solution of 4-aminophenylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to minimize hydrolysis.

  • Isolation : The product is filtered, washed with cold THF, and dried under vacuum.

Key Data :

ParameterValue
Yield80–85%
Purity≥95% (HPLC)
ChallengesMoisture sensitivity

While this method offers higher yields, the handling of corrosive SOCl2 and moisture-sensitive intermediates demands stringent conditions.

Reductive Amination of Nitro Precursors

Two-Step Nitro Reduction Strategy

For substrates where direct coupling is impractical, a nitro-to-amine reduction provides an alternative pathway.

Procedure :

  • Nitro Intermediate Synthesis : 4-Nitrobenzoic acid is coupled with 4-nitrophenylamine using EDC/HOBt, forming 4-(4-nitrobenzamido)benzoic acid.

  • Catalytic Hydrogenation : The nitro groups are reduced using H2 (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours, yielding the target compound.

Key Data :

ParameterValue
Overall Yield60–65%
Reduction Efficiency>90% (per nitro group)
ByproductsOver-reduced amines (3%)

This method is advantageous for avoiding harsh acidic/basic conditions but requires specialized equipment for hydrogenation.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYieldCostScalability
CarbodiimideMediumHighModerate
Acid ChlorideHighMediumHigh
Reductive AminationLowHighLow

The acid chloride route is optimal for industrial-scale synthesis due to its high yield and reproducibility, whereas reductive amination suits small-scale research applications.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Urea Formation : Minimized by using HOBt as an additive to suppress carbodiimide decomposition.

  • Hydrolysis : Controlled by maintaining anhydrous conditions during acid chloride synthesis.

  • Over-Reduction : Addressed by employing partial pressure H2 and monitoring reaction progress.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility, while ethanol/water mixtures improve recrystallization efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow it to participate in various reactions such as oxidation, reduction, and electrophilic substitution.

Reaction Type Reagents Products
OxidationKMnO4, CrO3Quinones
ReductionNaBH4, H2Amines
SubstitutionBr2, HNO3Substituted Aromatic Compounds

Biological Applications

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of benzoic acid can inhibit certain enzymes linked to diseases such as Alzheimer’s .

Case Study: Anticholinesterase Activity

  • A study demonstrated that compounds similar to benzoic acid, including those derived from it, showed significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 values ranged from low micromolar concentrations, indicating strong inhibitory potential .

Medical Applications

The compound is under investigation for its potential as a therapeutic agent against various diseases. Its ability to interact with biological targets suggests that it could play a role in drug development for conditions such as cancer and neurodegenerative disorders.

Industrial Applications

In the industrial sector, benzoic acid derivatives are utilized in the production of dyes , pigments , and other chemicals. Its unique properties make it suitable for applications that require specific reactivity or stability under various conditions.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Differences
Target Compound : 4-[(4-aminophenyl)carbamoyl]benzoic acid -NH₂ (4-aminophenyl) + -COOH (benzoic acid) 256.26 Reference compound with dual H-bonding groups
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid -NO₂ (3,5-dinitrophenyl) 331.24 Electron-withdrawing nitro groups enhance acidity but reduce solubility
Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-, methyl ester -COOCH₃ (ester) instead of -COOH 270.28 Increased lipophilicity due to esterification
Benzoic acid,4-[[3-(isobutoxy)-4-methoxybenzoyl]amino] (T1) -OCH₂CH(CH₂)₂ + -OCH₃ (bulky alkoxy groups) 357.38 Enhanced steric hindrance, potential for improved metabolic stability
Benzoic acid, 2-[[(4'-amino[1,1'-biphenyl]-4-yl)amino]carbonyl] Biphenyl backbone 332.35 Extended aromatic system, higher molecular weight

Physicochemical Properties

  • Acidity: The target compound’s carboxylic acid group (pKa ~4.2) is less acidic than derivatives with electron-withdrawing groups, such as 4-[(3,5-Dinitrobenzoyl)amino]benzoic acid (pKa ~1.5–2.0) due to nitro group effects .
  • Solubility : The free -COOH group in the target compound improves aqueous solubility compared to its methyl ester analog, which is more lipophilic .
  • Absorption: Analogous to hippuric acid (benzoylglycine), the presence of polar groups (-NH₂, -COOH) may reduce skin permeability compared to non-polar derivatives, as seen in , where benzoic acid exhibited 200× greater dermal absorption than its glycine conjugate .

Biological Activity

Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- (CAS Number: 643287), is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, anticancer effects, antimicrobial activities, and other pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H12N2O3
  • Molecular Weight : 252.26 g/mol
  • Cholinesterase Inhibition :
    • Recent studies have shown that derivatives of benzoic acid exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. For example, certain analogs demonstrated IC50 values ranging from 0.10 to 5.10 µM, indicating strong potential as therapeutic agents for cognitive disorders .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, derivatives of benzoic acid have shown promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values as low as 3.0 µM . The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic genes like Bax and p53 while downregulating anti-apoptotic factors such as Bcl2 .
  • Antimicrobial Effects :
    • Benzoic acid derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis . The ability to inhibit biofilm formation further adds to its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AChE Inhibition-0.10 - 5.10 µM
Anticancer ActivityMCF-73.0 µM
Antimicrobial ActivityS. aureus62.5 µg/mL
E. coli>500 µg/mL

Case Study: Anticancer Mechanism

A study focused on the effects of benzoic acid derivatives on the MCF-7 cell line revealed that these compounds could significantly inhibit cell proliferation, leading to a marked increase in apoptosis rates (approximately 39%) . This was associated with enhanced expression of apoptotic markers and decreased levels of anti-apoptotic proteins.

Q & A

What are effective methods for synthesizing Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]- and optimizing reaction yields?

Basic Research Question
Methodological Answer:
The synthesis typically involves coupling reactions between aromatic amines and carbonyl-containing precursors. Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) is commonly used due to its ability to stabilize intermediates and enhance reaction rates .
  • Stoichiometric control : Maintaining a 1:1 molar ratio between the amine (e.g., 4-aminophenyl) and carbonyl donor minimizes side products.
  • Thermodynamic validation : The enthalpy of reaction (ΔrH°) for similar systems has been measured at -67.4 ± 0.4 kJ/mol in DMF, providing a benchmark for optimizing energy input .

What spectroscopic and computational techniques are recommended for structural characterization of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR is critical for confirming carbonyl and aromatic carbon environments. For example, analogous compounds show distinct peaks for carbamoyl groups (~165–170 ppm) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional group integrity.
  • Quantum Chemical Calculations : Geometry optimization via DFT-B3LYP/6-31G* basis sets can validate bond angles and electron distribution, as demonstrated for structurally related carbamoyl benzoic acids .

How should researchers analyze thermodynamic data discrepancies in synthesis reactions?

Advanced Research Question
Methodological Answer:
Discrepancies in ΔrH° values may arise from solvent effects or side reactions. To resolve these:

  • Calorimetric validation : Direct measurement of reaction heat in controlled solvent systems (e.g., DMF vs. THF) .
  • Computational cross-check : Compare experimental ΔrH° with values derived from density functional theory (DFT) or RI-MP2 corrections, which account for electronic interactions .
  • Kinetic profiling : Monitor intermediate formation via HPLC to identify competing pathways .

How can researchers design experiments to study biological interactions of this compound?

Advanced Research Question
Methodological Answer:

  • Peptide conjugation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to couple the compound’s carboxyl group to amine-containing biomolecules. Stability studies in physiological buffers (pH 7.4) are critical .
  • Enzyme inhibition assays : Screen against targets like NAD-dependent enzymes (e.g., NAMPT) using fluorescence-based activity assays. Structural analogs have shown oxygen-dependent binding behavior, suggesting similar experimental setups .
  • Cellular uptake studies : Label the compound with fluorescent tags (e.g., FITC) and quantify internalization via flow cytometry .

What computational approaches are suitable for modeling electronic properties and reactivity?

Advanced Research Question
Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT-B3LYP to predict electrophilic/nucleophilic sites. For example, HOMO localization on the carbamoyl group indicates potential reactivity with electron-deficient targets .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMF or aqueous media to assess conformational stability.
  • Reactivity Descriptors : Use Fukui indices to map regions susceptible to electrophilic attack, guided by Mulliken charge distributions .

How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility)?

Advanced Research Question
Methodological Answer:

  • pH-Dependent solubility profiling : Measure solubility across a pH range (2–12) to identify ionization states. Predicted pKa values (~4.29) can be validated via potentiometric titration .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in solid-state structure, particularly for polymorphic forms.
  • Inter-laboratory reproducibility : Compare data across multiple sources (e.g., NIST thermochemical databases) and standardize solvent systems .

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